molecular formula C19H20ClN3O B5986644 1-(4-Ethoxyphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;hydrochloride

1-(4-Ethoxyphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;hydrochloride

Cat. No.: B5986644
M. Wt: 341.8 g/mol
InChI Key: UBCGZYVULBYQFT-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds known as quinolines. These compounds are characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. The presence of an ethoxyphenyl group and a dihydropyrroloquinoline moiety makes this compound particularly interesting for various scientific applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O.ClH/c1-2-23-14-9-7-13(8-10-14)22-12-11-16-18(20)15-5-3-4-6-17(15)21-19(16)22;/h3-10H,2,11-12H2,1H3,(H2,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCGZYVULBYQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCC3=C(C4=CC=CC=C4N=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;hydrochloride typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Friedländer condensation, which involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts . Another approach is the multicomponent reaction, which allows for the simultaneous formation of multiple bonds in a single reaction vessel .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

1-(4-Ethoxyphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethoxyphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;hydrochloride is unique due to its specific structural features, such as the ethoxyphenyl group and the dihydropyrroloquinoline moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

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